[4-(1,3-Benzodioxol-5-ylmethyl)piperazin-1-yl][4-(3-hydroxy-3-methylbut-1-yn-1-yl)phenyl]methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[4-(1,3-Benzodioxol-5-ylmethyl)piperazin-1-yl][4-(3-hydroxy-3-methylbut-1-yn-1-yl)phenyl]methanone is a complex organic compound characterized by the presence of a benzodioxole group, a piperazine ring, and a phenylmethanone moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [4-(1,3-Benzodioxol-5-ylmethyl)piperazin-1-yl][4-(3-hydroxy-3-methylbut-1-yn-1-yl)phenyl]methanone typically involves multi-step organic reactions. The process begins with the preparation of the benzodioxole and piperazine intermediates, followed by their coupling under specific conditions to form the final product. Common reagents used in these reactions include strong bases, solvents like dichloromethane, and catalysts such as palladium on carbon.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction conditions are carefully controlled to optimize yield and purity. The use of automated systems for monitoring and adjusting parameters such as temperature, pressure, and pH is crucial to ensure consistency and efficiency in production.
Chemical Reactions Analysis
Types of Reactions
[4-(1,3-Benzodioxol-5-ylmethyl)piperazin-1-yl][4-(3-hydroxy-3-methylbut-1-yn-1-yl)phenyl]methanone undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the piperazine ring, using reagents like alkyl halides.
Common Reagents and Conditions
The reactions typically require specific conditions such as controlled temperatures, inert atmospheres (e.g., nitrogen or argon), and the use of solvents like tetrahydrofuran or ethanol. The choice of reagents and conditions depends on the desired transformation and the functional groups present in the compound.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel materials.
Biology
In biological research, [4-(1,3-Benzodioxol-5-ylmethyl)piperazin-1-yl][4-(3-hydroxy-3-methylbut-1-yn-1-yl)phenyl]methanone is studied for its potential as a bioactive molecule. It may exhibit properties such as enzyme inhibition or receptor binding, making it a candidate for drug development.
Medicine
In medicine, this compound is investigated for its therapeutic potential. Its ability to interact with specific biological targets suggests it could be developed into a treatment for various diseases, including neurological disorders and cancers.
Industry
In the industrial sector, this compound is used in the development of advanced materials, such as polymers and coatings. Its chemical stability and reactivity make it suitable for applications requiring durable and high-performance materials.
Mechanism of Action
The mechanism of action of [4-(1,3-Benzodioxol-5-ylmethyl)piperazin-1-yl][4-(3-hydroxy-3-methylbut-1-yn-1-yl)phenyl]methanone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, altering their activity and triggering a cascade of biochemical events. The pathways involved can include signal transduction, gene expression, and metabolic regulation.
Comparison with Similar Compounds
Similar Compounds
Dichloroaniline: Aniline derivatives with chlorine substitutions, used in dye and herbicide production.
Flavin-Dependent Halogenases: Compounds involved in regioselective halogenation reactions.
Uniqueness
What sets [4-(1,3-Benzodioxol-5-ylmethyl)piperazin-1-yl][4-(3-hydroxy-3-methylbut-1-yn-1-yl)phenyl]methanone apart is its unique combination of functional groups, which confer distinct chemical and biological properties
Properties
IUPAC Name |
[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]-[4-(3-hydroxy-3-methylbut-1-ynyl)phenyl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H26N2O4/c1-24(2,28)10-9-18-3-6-20(7-4-18)23(27)26-13-11-25(12-14-26)16-19-5-8-21-22(15-19)30-17-29-21/h3-8,15,28H,11-14,16-17H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GWRIGGAQZQUBCM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C#CC1=CC=C(C=C1)C(=O)N2CCN(CC2)CC3=CC4=C(C=C3)OCO4)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H26N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.